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Compound of Interest

Compound Name: Ceftriaxone sodium hydrate

Cat. No.: B10753623

For researchers, scientists, and drug development professionals, understanding the stability of
different commercial formulations of Ceftriaxone sodium is critical for ensuring therapeutic
efficacy and patient safety. This guide provides an objective comparison of the stability of
various Ceftriaxone sodium products based on available experimental data.

Ceftriaxone sodium, a third-generation cephalosporin antibiotic, is widely used for its broad-
spectrum bactericidal activity, which stems from the inhibition of bacterial cell wall synthesis.[1]
However, its stability can be influenced by a multitude of factors including the manufacturing
process, presence of impurities, storage conditions, and the diluents used for reconstitution.[2]
[3] This comparison delves into the chemical and physical stability of different commercial
formulations, highlighting key differences observed in forced degradation studies and under
various storage conditions.

Comparative Analysis of Forced Degradation
Studies

Forced degradation studies are essential for identifying potential degradation products and
understanding the intrinsic stability of a drug substance. Multiple studies have subjected
different brands of Ceftriaxone sodium to stress conditions as recommended by the
International Council for Harmonisation (ICH) guidelines.

A study comparing five different brands of Ceftriaxone injection revealed that all formulations
underwent degradation under acidic, basic, oxidative, and thermal stress.[4][5] Notably, the
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most significant degradation for all tested brands was observed in the basic medium, leading to
the opening of the beta-lactam ring, the primary active site for its bactericidal activity.[5]

Another study indicated that Ceftriaxone sodium undergoes significant degradation under acid
hydrolysis and oxidation, while it demonstrates relative stability under alkaline conditions.[1][6]
This highlights potential variations in experimental conditions and formulation-specific
responses to stress.

Table 1: Summary of Forced Degradation Studies on Different Ceftriaxone Sodium
Formulations

. . Observed
Stress Condition Formulation(s) . Reference
Degradation

Acid Hydrolysis (0.1 N ) Significant
Multiple Brands ) [1][6]
HCI) Degradation

Maximum degradation

observed; opening of

Alkaline Hydrolysis ) beta-lactam ring. In
Multiple Brands [4][5]
(0.1 N NaOH) contrast, another
study reported
stability.
Oxidative Degradation ] Significant
Multiple Brands ) [1][6]
(5% H202) Degradation
Thermal Degradation _ Slight to moderate
Multiple Brands ] [11[5][6]
(e.g., 100°C for 24h) degradation.
Photolytic
Degradation (UV Multiple Brands Slight degradation. [1][6]
exposure)

Influence of Diluents and Storage Temperature

The stability of reconstituted Ceftriaxone sodium is significantly impacted by the choice of
diluent and the storage temperature. A study evaluating the stability of a commercial
Ceftriaxone sodium vial with various diluents demonstrated that solutions reconstituted with
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sterile water or 5% dextrose exhibited the highest stability.[3] Conversely, solutions prepared
with 2% lidocaine showed the lowest stability.[3]

Lowering the storage temperature to 4°C consistently improved the stability of the reconstituted
solutions across all tested diluents.[3] For instance, a 100 mg/ml solution in sterile water was
stable for 3 days at 25°C, while its stability extended to 10 days at 4°C.[3] The concentration of
the reconstituted solution also plays a role, with lower concentrations generally exhibiting
greater stability.[3][7]

Table 2: Stability of Reconstituted Ceftriaxone Sodium (100 mg/mL) in Various Diluents at
Different Temperatures

Diluent Stability at 25°C Stability at 4°C Reference
Sterile Water for
o 3 days 10 days [3]
Injection
5% Dextrose 3 days 10 days [3]
0.9% NaCl 24 hours 7 days [3]
1% Lidocaine 8 hours 9 days [3]
2% Lidocaine 8 hours 8 days [3]

Comparison of Original vs. Generic Formulations

Research comparing the original manufacturer's Ceftriaxone sodium (Rocephine®) with several
generic versions has revealed differences in impurity profiles and compatibility with calcium-
containing solutions.[8] One study found that while three main impurities were present in all
products, the quantity of these impurities varied, with some generic products showing
significantly lower levels than the original.[8]

Despite this, the formation of insoluble microparticles when mixed with a calcium chloride
solution differed among the formulations. Some generic products showed a significantly higher
number of particles than the original, while others showed fewer.[8] This suggests that factors
beyond the primary impurity content, such as pH and other excipients, may influence
compatibility and stability.[8]
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Furthermore, a study investigating storage stability differences found that brand-name products
remained stable at 40°C, whereas generic versions showed irreversible changes when stored
at 25°C.[2][9] These differences were attributed to the redistribution of hydrate within the crystal
structure, emphasizing the importance of controlled sealing and cool storage conditions for
generic formulations.[2][9]

Mechanism of Action: Inhibition of Bacterial Cell
Wall Synthesis

The bactericidal effect of Ceftriaxone is achieved by inhibiting the synthesis of the bacterial cell
wall.[1] This process involves the binding of the antibiotic to penicillin-binding proteins (PBPS),
which are essential enzymes for the final steps of peptidoglycan synthesis. The following

diagram illustrates this signaling pathway.
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Caption: Mechanism of action of Ceftriaxone.
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below
are outlines of common experimental protocols used in the cited research.

Forced Degradation Study Protocol

This protocol outlines a typical procedure for assessing drug stability under various stress

conditions.
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Caption: Experimental workflow for forced degradation studies.
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Methodology Details:

o Stock Solution Preparation: Accurately weigh and dissolve Ceftriaxone sodium powder in a
suitable solvent (e.g., distilled water) to a known concentration (e.g., 1 mg/mL).[6]

e Stress Conditions:

o Acid and Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of
0.1 N HCl or 0.1 N NaOH and keep at room temperature for a specified duration.[6]

o Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.qg.,
5%) at room temperature.[6]

o Thermal Degradation: Expose the solid drug powder to dry heat in a calibrated oven (e.g.,
100°C for 24 hours).[6]

o Photolytic Degradation: Expose a solution of the drug to UV light of a specific wavelength
(e.g., 254 nm) for a defined period.[6]

o Sample Analysis: After the stress period, neutralize the acidic and basic solutions, and dilute
all samples to a suitable concentration for analysis by a validated stability-indicating method,
such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, to
quantify the remaining intact drug.[6][10][11]

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the intact drug from its degradation products.
Typical HPLC Parameters:
e Column: Zorbax SB C18 (150 x 4.6 mm, 5 ym) or equivalent.[11]

e Mobile Phase: A mixture of an aqueous phase (e.qg., purified water with 0.2%
orthophosphoric acid) and an organic modifier (e.g., ethanol or acetonitrile) in an isocratic or
gradient elution mode.[11] A common mobile phase composition is a mixture of purified
water acidified with 0.2% orthophosphoric acid and ethanol (87:13, v/v).[11]

o Flow Rate: Typically around 0.9 to 1.0 mL/min.[11]
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o Detection Wavelength: 260 nm or 241 nm.[6][11]

o Column Temperature: Maintained at a constant temperature, for example, 25°C.[11]

e Injection Volume: 10-20 pL.[11]

This guide underscores the variability in stability among different commercial formulations of
Ceftriaxone sodium. These differences can be attributed to manufacturing processes, excipient
composition, and the crystalline form of the drug. For researchers and drug development
professionals, it is imperative to consider these variations and conduct formulation-specific
stability testing to ensure the quality, safety, and efficacy of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Stability of Commercial Ceftriaxone
Sodium Formulations: A Guide for Researchers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10753623#comparative-stability-of-
different-commercial-formulations-of-ceftriaxone-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b10753623#comparative-stability-of-different-commercial-formulations-of-ceftriaxone-sodium
https://www.benchchem.com/product/b10753623#comparative-stability-of-different-commercial-formulations-of-ceftriaxone-sodium
https://www.benchchem.com/product/b10753623#comparative-stability-of-different-commercial-formulations-of-ceftriaxone-sodium
https://www.benchchem.com/product/b10753623#comparative-stability-of-different-commercial-formulations-of-ceftriaxone-sodium
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10753623?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

